molecular formula C8H6ClFN2O2 B2775750 5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride CAS No. 2137598-21-9

5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride

Cat. No.: B2775750
CAS No.: 2137598-21-9
M. Wt: 216.6
InChI Key: FDWYDDLYGFRNGO-UHFFFAOYSA-N
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Description

5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H6ClFN2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride typically involves the fluorination of 1H-1,3-benzodiazole-4-carboxylic acid followed by the formation of the hydrochloride salt. The reaction conditions often include the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar fluorination techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorine position .

Scientific Research Applications

5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is unique due to its specific fluorination pattern and the presence of the carboxylic acid and hydrochloride functional groups.

Biological Activity

5-Fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and comparative analysis with related compounds.

This compound features a unique structure characterized by the presence of a fluorine atom and a carboxylic acid group, which contributes to its reactivity and biological activity. The molecular formula is C8_{8}H6_{6}ClF N2_{2}O2_{2} with a molecular weight of approximately 216.6 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate various biological pathways, which can lead to antimicrobial and anticancer effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 15 µg/mL
Pseudomonas aeruginosa< 20 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50_{50} (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)12Inhibition of cell cycle progression
A549 (Lung Cancer)18Modulation of survival pathways

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other benzodiazole derivatives, which also exhibit biological activities.

Table 3: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochlorideSimilar fluorination patternAntimicrobial and anticancer properties
5-fluoro-1H-benzimidazoleLacks carboxylic acid functionalityPrimarily studied for pharmacological properties
6-fluoro-1H-benzimidazoleDifferent substitution patternPotential applications in drug design

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antiviral Studies : Recent research explored the efficacy of similar compounds against viral infections, suggesting that modifications in the benzodiazole structure could enhance antiviral activity against pathogens such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .
  • Enzyme Inhibition : Investigations into enzyme inhibition revealed that compounds structurally related to 5-fluoro-1H-1,3-benzodiazole derivatives demonstrated low nanomolar inhibition against bacterial topoisomerases, suggesting a potential mechanism for their antibacterial activity .

Properties

IUPAC Name

5-fluoro-1H-benzimidazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2.ClH/c9-4-1-2-5-7(11-3-10-5)6(4)8(12)13;/h1-3H,(H,10,11)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWYDDLYGFRNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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